C14 Ceramide

Description

Properties

IUPAC Name |

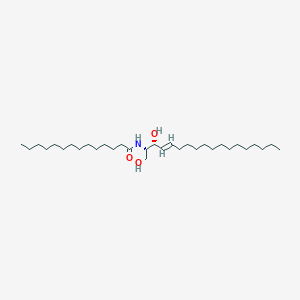

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPGPZHULJLKJ-JHRQRACZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the biochemical properties of C14 Ceramide?

An In-depth Technical Guide to the Biochemical Properties of C14 Ceramide

Introduction

Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. These molecules are not merely structural components of the cell membrane but are now recognized as critical bioactive lipids involved in a multitude of cellular signaling pathways.[1][2][3] The specific biological function of a ceramide is often dictated by the length of its N-acyl chain.[1][4] this compound (N-myristoyl-D-erythro-sphingosine), which contains a 14-carbon myristic acid chain, is an endogenous ceramide primarily generated by Ceramide Synthase 6 (CerS6).[5][6] It plays significant roles in diverse cellular processes, including apoptosis, necroptosis, inflammation, and metabolic regulation.[1][5] This guide provides a comprehensive overview of the biochemical properties, biological functions, signaling pathways, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Biochemical and Physical Properties

This compound is a crystalline solid at room temperature.[5] Its biochemical and physical properties are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | References |

| Systematic Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-tetradecanamide | [5][7] |

| Common Synonyms | Cer(d18:1/14:0), N-myristoyl-D-erythro-sphingosine | [5][8] |

| CAS Number | 34227-72-0 | [5][7][9] |

| Molecular Formula | C₃₂H₆₃NO₃ | [5][7][9][10] |

| Molecular Weight | 509.85 g/mol | [7][9] |

| Melting Point | 94-96 °C | [11] |

| Appearance | Crystalline solid / White powder | [3][5] |

| Purity | ≥98% | [7][9] |

| Solubility | DMF: 0.15 mg/mL; Soluble in ethanol, DMSO | [5][12] |

| Storage Temperature | -20°C | [8][13] |

Biological Functions and Signaling Pathways

This compound is a key signaling molecule implicated in a wide array of cellular responses, from programmed cell death to metabolic and inflammatory diseases. Its functions are often context-dependent, varying with cell type and physiological state.

Role in Programmed Cell Death (Apoptosis and Necroptosis)

Ceramides are well-established mediators of apoptosis.[14][15][16] Elevated levels of C14 and C16 ceramides can induce antiproliferative effects, including growth arrest and apoptosis.[17] This is often achieved through the activation of downstream effector proteins.[1] For instance, during nutrient deprivation, this compound levels have been shown to increase, contributing to necroptosis, a form of programmed necrosis.[5]

Regulation of Protein Phosphatase 2A (PP2A)

One of the most well-characterized targets of ceramide is Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that regulates numerous cellular processes.[1][2][18] Ceramide can directly bind to and activate PP2A.[19] This activation can dephosphorylate and inactivate pro-survival proteins like Akt (Protein Kinase B), thereby tilting the cellular balance towards apoptosis.[16] While some studies suggest a preferential binding of longer-chain ceramides (e.g., C18) to PP2A inhibitors like SET/I2PP2A, ceramides with myristoyl chains (C14) are also known to activate the enzyme.[19][20]

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. larodan.com [larodan.com]

- 8. N-Myristoyl- D -sphingosine = 98.0 TLC 34227-72-0 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C32H63NO3 | CID 656817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. usbio.net [usbio.net]

- 14. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Discovery and Endogenous Synthesis of C14 Ceramide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, proliferation, and senescence.[1][2] Comprising a sphingosine (B13886) backbone linked to a fatty acid of variable chain length, the specific biological function of a ceramide molecule is intimately tied to the length of its acyl chain. This guide focuses on C14 ceramide (N-myristoylsphingosine), a medium-chain ceramide whose discovery and functional characterization have been propelled by advancements in analytical chemistry. Endogenously, this compound is primarily synthesized by the actions of ceramide synthases 5 and 6 (CerS5/6) through both the de novo and salvage pathways.[3][4][5][6] Its levels are dynamically regulated and have been implicated in various pathophysiological conditions, including cancer, neurodegenerative diseases, and metabolic disorders.[7][8][9] This document provides a comprehensive overview of the discovery, endogenous synthesis, and quantification of this compound, offering detailed experimental protocols and summarizing key quantitative findings to serve as a technical resource for the scientific community.

Discovery and Identification

The "discovery" of this compound was not a singular event but rather an outcome of the technological evolution of lipid analysis. Early methods for ceramide measurement, such as the diacylglycerol (DAG) kinase assay or thin-layer chromatography (TLC), were capable of quantifying total ceramide content but lacked the resolution to differentiate between distinct acyl chain variants.[1][10][11]

The definitive identification and quantification of specific ceramide species, including this compound, became feasible with the advent of mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13] This powerful technique allows for the separation of lipids based on their chromatographic properties followed by their precise identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[10][13] The development of LC-MS/MS methods enabled researchers to profile the entire "ceramidome" of a cell or tissue, revealing the presence and fluctuating levels of this compound and linking it to specific biological functions and disease states.

Endogenous Synthesis of this compound

This compound, like other ceramides, is generated through three primary metabolic routes within the cell: the de novo synthesis pathway, the salvage pathway, and the hydrolysis of complex sphingolipids.[2][4][14] The acyl chain length is determined by the substrate specificity of the ceramide synthase (CerS) enzymes.

De Novo Synthesis Pathway

The de novo pathway builds ceramide from basic precursors in the endoplasmic reticulum (ER).[4][15] The synthesis of this compound via this pathway is critically dependent on CerS5 and CerS6.

-

Condensation: The pathway initiates with the rate-limiting condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[4][15]

-

Reduction: The product, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (dihydrosphingosine).[15]

-

N-Acylation: Sphinganine is then acylated by a member of the ceramide synthase (CerS) family. CerS5 and CerS6 exhibit substrate specificity for medium-chain fatty acyl-CoAs, preferentially utilizing myristoyl-CoA (C14-CoA) to produce C14-dihydroceramide.[3][5][16]

-

Desaturation: Finally, dihydroceramide (B1258172) desaturase (DES1) introduces a double bond into the sphingoid backbone of C14-dihydroceramide to form this compound.[15]

The Salvage Pathway

The salvage pathway is a crucial recycling route that generates ceramide from the breakdown of more complex sphingolipids, primarily within the endo-lysosomal compartment.[2]

-

Breakdown: Complex sphingolipids (e.g., sphingomyelin, glucosylceramide) are hydrolyzed by various enzymes (e.g., sphingomyelinases, glucosylceramidase) to release ceramide, which is further broken down to sphingosine by ceramidases.[4]

-

Recycling and Re-acylation: This free sphingosine can be transported back to the ER and re-acylated to form ceramide.[2] In the context of this compound synthesis, CerS5 and CerS6 catalyze the addition of a myristoyl (C14) fatty acid to the sphingosine backbone, regenerating this compound.[4][14]

Quantitative Data Summary

Levels of this compound vary significantly across different tissues and are altered in various disease states. The following table summarizes representative quantitative findings from the literature.

| Biological Context | Sample Type | Condition | C14:0 Ceramide Level Change | Reference |

| Breast Cancer | Human Tissue | Cancer vs. Normal | Significantly elevated in cancer tissue | [8] |

| Neurodegeneration | Human Plasma | Parkinson's with Dementia vs. No Dementia | Significantly higher in patients with dementia | [7][9] |

| Metabolic Health | Human Plasma | Obese/T2D Patients Post-Exercise | Levels reduced after 12-week training program | [9] |

| Inflammation | Mouse Model | Inflammatory Bowel Disease | Elevated levels found in intestinal tissue | [17] |

Experimental Protocols

Accurate quantification and assessment of this compound synthesis are essential for research. Below are detailed methodologies for key experimental procedures.

Quantification of this compound by LC-MS/MS

This protocol provides a standard workflow for measuring this compound levels in biological samples.[10][18]

1. Lipid Extraction (Bligh & Dyer Method): [10]

- Homogenize tissue or cell pellets in a mixture of chloroform (B151607):methanol (1:2, v/v).

- Add an internal standard (e.g., C17:0 ceramide) at a known concentration to correct for extraction efficiency and instrument variability.[10]

- Add chloroform and water to induce phase separation.

- Vortex and centrifuge the sample.

- Collect the lower organic phase containing the lipids.

- Dry the lipid extract under a stream of nitrogen gas.

- Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. Chromatographic Separation:

- Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system.

- Employ a reverse-phase column (e.g., C8 or C18) for separation.[10]

- Use a gradient elution program with mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent mixture like acetonitrile/isopropanol.[10]

3. Mass Spectrometric Detection:

- Analyze the column effluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive mode.[10]

- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

- Define specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (d18:1/14:0), the protonated molecule [M+H]⁺ is monitored.

- Quantify this compound by comparing the peak area of its specific transition to the peak area of the internal standard, using a standard curve generated with known amounts of this compound.[10]

// Nodes

Sample [label="Biological Sample\n(Tissue, Cells, Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"];

Extract [label="Lipid Extraction\n(e.g., Bligh & Dyer)\n+ Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"];

Dry [label="Dry & Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"];

HPLC [label="HPLC Separation\n(Reverse-Phase Column)", fillcolor="#34A853", fontcolor="#FFFFFF"];

MS [label="ESI-MS/MS Detection\n(MRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quant [label="Quantification\n(vs. Internal Standard)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Sample -> Extract [color="#5F6368"];

Extract -> Dry [color="#5F6368"];

Dry -> HPLC [color="#5F6368"];

HPLC -> MS [color="#5F6368"];

MS -> Quant [color="#5F6368"];

}

Ceramide Synthase (CerS) Activity Assay

This assay measures the enzymatic activity of CerS5/6 by quantifying the formation of C14-dihydroceramide.[19]

1. Preparation of Enzyme Source:

- Prepare a microsomal fraction or a total cell lysate from cells or tissues of interest. Homogenize in a suitable buffer (e.g., HEPES buffer with protease inhibitors).

- Determine the total protein concentration of the lysate/fraction for normalization.

2. Enzymatic Reaction:

- Set up the reaction in a buffer containing HEPES, KCl, MgCl₂, and DTT.[20]

- Add the substrates: sphinganine (delivered with BSA) and myristoyl-CoA (C14-CoA).

- Initiate the reaction by adding a specific amount of the enzyme source (e.g., 50-100 µg of protein).

- Incubate at 37°C for a defined period (e.g., 30-60 minutes).

- Terminate the reaction by adding a quench solution (e.g., chloroform:methanol).

3. Product Quantification:

- Extract the lipids from the reaction mixture as described in Protocol 5.1, using an appropriate internal standard (e.g., C17-dihydroceramide).

- Quantify the newly synthesized C14-dihydroceramide using LC-MS/MS, monitoring the specific MRM transition for this product.

- Calculate the specific activity as pmol or nmol of product formed per minute per mg of protein.

Alternative Method: A fluorescent assay can be used where NBD-labeled sphinganine serves as the substrate. The fluorescent ceramide product is then separated by TLC or HPLC and quantified using a fluorescence detector.[20]

This compound Signaling

While research into the specific signaling roles of this compound is ongoing, emerging evidence suggests its involvement in stress responses. For instance, elevated this compound, generated by CerS5 or CerS6, has been shown to contribute to inflammatory bowel disease by inducing chronic Endoplasmic Reticulum (ER) stress, which in turn activates apoptosis through the C/EBP homologous protein (CHOP) pathway.[17] This positions this compound as a key lipid mediator linking metabolic stress to programmed cell death.

Conclusion

This compound is an endogenously synthesized bioactive lipid with distinct roles in cellular physiology and pathology. Its discovery and functional elucidation have been driven by sophisticated mass spectrometry techniques. Synthesized primarily by CerS5 and CerS6, this compound levels are a dynamic indicator of cellular status and are implicated in a growing number of diseases. The protocols and data presented in this guide provide a foundational resource for researchers aiming to investigate the biology of this specific ceramide species and explore its potential as a therapeutic target and disease biomarker.

References

- 1. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy [mdpi.com]

- 5. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of dietary and nutritional interventions in ceramide-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide species are elevated in human breast cancer and are associated with less aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 19. A mass spectrometry-based method for the assay of ceramide synthase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the function of C14 Ceramide in different cell lines

An In-depth Technical Guide to the Function of C14 Ceramide in Different Cell Lines

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, autophagy, and inflammation.[1][2] Comprising a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the biological function of a specific ceramide is intimately tied to the length of its fatty acyl chain.[1][3] this compound (N-myristoyl-D-erythro-sphingosine), characterized by a 14-carbon acyl chain, is primarily synthesized by ceramide synthase 5 (CerS5) and CerS6.[3][4] Dysregulation of this compound levels has been implicated in various pathological conditions, including cancer, inflammatory bowel disease, and metabolic disorders, making it a molecule of significant interest for researchers and drug development professionals.[1][5] This guide provides a comprehensive overview of the known functions of this compound in various cell lines, detailing its signaling pathways, quantitative effects, and the experimental protocols used for its investigation.

Signaling Pathways Involving this compound

This compound exerts its biological effects by modulating several key signaling cascades. Its ability to influence membrane biophysics and interact with specific protein targets allows it to act as a central regulator of cell fate.[1][6]

This compound-Induced Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. It can trigger both extrinsic and intrinsic apoptotic pathways. One of the key mechanisms involves the induction of Endoplasmic Reticulum (ER) stress.[1] Elevated levels of this compound can lead to the activation of the unfolded protein response (UPR), culminating in apoptosis.[5] Furthermore, ceramides are known to form channels in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8] This event facilitates the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade and executes the apoptotic program.[8][9]

This compound in Autophagy and Mitophagy Regulation

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. While often a survival mechanism, excessive or lethal autophagy can lead to cell death.[4] this compound has been shown to induce autophagy.[10] Mechanistically, ceramide can inhibit the pro-survival Akt/mTOR signaling pathway, a key negative regulator of autophagy.[2] It can also activate the JNK signaling pathway, which upregulates the expression of the essential autophagy protein Beclin-1.[2][11] In the context of mitochondrial quality control, this compound is specifically implicated in mitophagy, the selective autophagic removal of mitochondria.[4] This process is critical in preventing the accumulation of dysfunctional mitochondria, which can otherwise lead to cellular damage.

Quantitative Data on this compound Function

The functional impact of this compound often depends on its concentration and the specific cellular context. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of this compound on Cell Fate and Function

| Cell Line/Model | This compound Source/Modulator | Observed Effect | Quantitative Finding | Citation(s) |

| Cardiomyocytes | Myristate treatment (induces C14-Cer) | Hypertrophy & Autophagy | Myristate treatment increased cell size and was prevented by inhibiting de novo sphingolipid synthesis. | [12] |

| Ishikawa (Endometrial Cancer) | Endogenous levels | Correlation with Cell Death | The S1P/C14:0-Cer ratio showed a moderate positive correlation with cell death (r = 0.61). | [13] |

| Mouse Insulinoma Cells & Human Pancreatic Islets | Palmitate-induced apoptosis | Apoptosis Rescue | Knockdown of CerS5/CerS6 (which produce C14/C16-Cer) rescued cells from palmitate-induced apoptosis. | [5] |

| Intestine (Mouse Model) | Diet high in myristate | ER Stress & Apoptosis | Elevated levels of C14-ceramide were found in intestines along with increased ER stress markers. | [1] |

Table 2: Regulation of this compound Levels

| Cell Line/Model | Enzyme/Pathway | Substrate/Stimulus | Effect on this compound | Citation(s) |

| Various | Ceramide Synthase 5 (CerS5) | Myristoyl-CoA | Synthesizes this compound | [3][4] |

| Various | Ceramide Synthase 6 (CerS6) | Myristoyl-CoA / Palmitoyl-CoA | Synthesizes C14 & C16 Ceramide | [3][4] |

| Cardiomyocytes | CerS5 | Myristate | Strongly induces C14-ceramide production. | [12] |

| T helper cells | CerS5 | TCR stimulation | Upregulation of CerS5 leads to increased C14-C16 ceramide species. | [6] |

Experimental Protocols

Investigating the function of this compound requires precise methodologies for its quantification and the assessment of its cellular effects.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurately identifying and quantifying specific ceramide species due to its high sensitivity and specificity.[14]

A. Lipid Extraction

-

Harvest cultured cells (e.g., 500,000 cells) and wash with PBS.[15]

-

Add an internal standard (e.g., C17:0 Ceramide, which is not naturally occurring in mammalian cells) to each sample for normalization.[16]

-

Perform a one-phase lipid extraction by adding a solvent mixture such as chloroform (B151607)/methanol (1:2, v/v) or isopropanol/methanol (1:1, v/v), followed by sonication.[16][17]

-

For a two-phase Bligh & Dyer extraction, break the phases by adding chloroform and water. Collect the lower organic phase containing the lipids.[17]

-

Dry the extracted lipids under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.[15]

B. LC-MS/MS Analysis

-

Chromatography: Separate the lipid species using a reverse-phase C8 or C18 column.[16][18]

-

Mobile Phase: Use a gradient elution with a mobile phase system, for example:

-

Mobile Phase A: Water with 0.2% formic acid and 1 mM ammonium (B1175870) formate.[15]

-

Mobile Phase B: Methanol or Acetonitrile/Isopropanol with 0.2% formic acid and 1 mM ammonium formate.[15][17]

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[17]

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and the internal standard.[16]

-

Quantification: Calculate the concentration of this compound by comparing its peak area to the peak area of the known amount of internal standard.

Analysis of Ceramide-Protein Interactions using Photoaffinity Labeling

This technique helps identify proteins that directly bind to ceramides within a cellular context.

-

Synthesize Analog: Use a bioorthogonal and bifunctional ceramide analog, such as pacFACer, which contains a photoactivatable group and a clickable alkyne group.[19]

-

Cellular Labeling: Incubate the target cell line with the ceramide analog, allowing it to be metabolized and incorporated into cellular membranes.

-

Photo-Crosslinking: Expose the cells to UV light to activate the photo-reactive group, which covalently crosslinks the ceramide analog to any closely associated proteins.[20]

-

Cell Lysis & Click Chemistry: Lyse the cells and use a copper-catalyzed click reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne group on the ceramide analog.[20]

-

Purification & Identification:

-

If a biotin (B1667282) tag was used, perform a streptavidin pull-down to isolate the cross-linked protein-ceramide complexes.[19]

-

Separate the isolated proteins using SDS-PAGE.

-

Excise the protein bands and identify them using mass spectrometry (proteomics).[19]

-

Conclusion

This compound is a functionally significant bioactive lipid whose cellular concentration is tightly regulated by the activity of CerS5 and CerS6. It plays a crucial role in determining cell fate, primarily by inducing apoptosis and modulating autophagy in a wide range of cell lines. Its pro-death and anti-proliferative functions have positioned it as a molecule of interest in cancer biology and other diseases characterized by aberrant cell survival.[11] The continued application of advanced analytical techniques like LC-MS/MS and innovative methods for studying lipid-protein interactions will further elucidate the complex roles of this compound, paving the way for novel therapeutic strategies that target its metabolism and signaling pathways.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]

- 10. preprints.org [preprints.org]

- 11. Ceramide induced mitophagy and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide synthase 5 mediates lipid-induced autophagy and hypertrophy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 15. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pp.bme.hu [pp.bme.hu]

- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 19. Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]

C14 Ceramide and its involvement in apoptosis signaling cascades

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C14-ceramide's role as a critical bioactive sphingolipid in the induction and regulation of apoptosis. We will explore its generation, specific signaling cascades, quantitative effects on apoptotic markers, and the detailed experimental protocols used to elucidate these pathways.

Introduction: Ceramide as a Pro-Apoptotic Second Messenger

Ceramide, a central molecule in sphingolipid metabolism, is increasingly recognized not just as a structural component of cellular membranes but as a potent second messenger in various signaling pathways.[1][2] Comprising a sphingosine (B13886) backbone linked to a fatty acid, ceramides (B1148491) vary in their fatty acyl chain length, which dictates their specific biological functions.[3] C14-ceramide (N-myristoyl-sphingosine), a medium-chain ceramide, has been specifically implicated in pro-apoptotic signaling, often in response to cellular stress.[3][4]

Ceramides can be generated through several metabolic routes, primarily the de novo synthesis pathway, which begins in the endoplasmic reticulum (ER), and the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.[5][6] The de novo pathway involves a family of six ceramide synthases (CerS), with CerS5 and CerS6 being the primary enzymes responsible for generating C14 and C16-ceramides.[4][7] A growing body of evidence indicates that the accumulation of specific ceramide species, including C14-ceramide, is a critical event that can trigger programmed cell death, or apoptosis, through distinct signaling cascades.[3][4]

C14-Ceramide-Mediated Apoptosis Signaling Pathway

Elevated levels of C14-ceramide are strongly linked to the induction of endoplasmic reticulum (ER) stress, which serves as a key mechanism for initiating apoptosis.[3][7] Myristate (C14:0), a saturated fatty acid, has been shown to significantly increase intracellular C14-ceramide levels, leading to the activation of the ER stress response.[7] This pathway is distinct from that of other saturated fatty acids like palmitate, highlighting the specificity of C14-ceramide's action.[7]

The signaling cascade initiated by C14-ceramide accumulation in the ER involves the following key steps:

-

Generation by CerS5/6: Cellular stressors or an influx of myristate leads to the increased activity of Ceramide Synthase 5 (CerS5) and/or Ceramide Synthase 6 (CerS6) in the ER, which specifically synthesize C14-ceramide.[7]

-

Induction of ER Stress: The accumulation of C14-ceramide disrupts ER homeostasis. This can occur through mechanisms such as the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to the depletion of ER calcium stores.[8][9]

-

Activation of the Unfolded Protein Response (UPR): The disruption of ER function triggers the UPR, a set of adaptive signaling pathways. Key sensors activated include Inositol-Requiring Enzyme 1 (IRE1).[7]

-

IRE1/XBP1 Signaling: Activated IRE1 splices the mRNA of X-Box Binding Protein 1 (XBP1). This spliced form, XBP1s, is a potent transcription factor.[7]

-

Transcriptional Activation of Pro-Apoptotic Factors: XBP1s, along with other ER stress-activated factors like C/EBP homologous protein (CHOP), upregulates the expression of genes involved in apoptosis.[3][8]

-

Caspase Activation and Execution of Apoptosis: The culmination of this signaling cascade is the activation of effector caspases, such as Caspase-3, which execute the final stages of apoptosis by cleaving critical cellular substrates.[10]

Quantitative Data on Ceramide-Induced Apoptotic Markers

While direct quantitative data for C14-ceramide is often integrated into broader lipidomic profiles, studies using cell-permeable short-chain ceramides (e.g., C2, C6-ceramide) serve as valuable models to understand the dose- and time-dependent effects of ceramide accumulation.[5][11] These exogenous ceramides mimic the action of endogenously generated long-chain species.[5]

The following table summarizes data from a study on human keratinocytes, demonstrating the effect of C6-ceramide on the expression of Caspase-14, an enzyme involved in terminal differentiation and cell death processes.

| Parameter | Condition | Result | Reference |

| Dose-Response | C6-Ceramide Treatment | Increased Caspase-14 mRNA levels in a dose-dependent manner. | [12] |

| Half-maximal effect (EC50) | ~5 µM | [12] | |

| Toxicity Threshold | ≥ 12.5 µM (toxic to cells) | [12] | |

| Time-Course | C6-Ceramide Treatment (5 µM) | Significant increase in Caspase-14 mRNA first observed at 16 hours. | [12] |

| Further increase observed at 24 hours. | [12] | ||

| Protein Level | C6-Ceramide Treatment (5 µM, 24h) | Significant increase in Caspase-14 protein levels. | [12] |

| Endogenous Ceramide | d-PPMP Treatment (24h) | Increased total intracellular ceramide levels by ~90%. | [12] |

| Concomitantly increased Caspase-14 mRNA levels. | [12] |

Note: C6-ceramide is used experimentally to bypass the synthesis pathways and directly study the downstream effects of increased intracellular ceramide.

Key Experimental Protocols

The investigation of C14-ceramide's role in apoptosis relies on precise and validated methodologies. Below are detailed protocols for core experiments cited in the field.

This protocol is adapted from studies inducing ER stress in intestinal epithelial cells.[7]

-

Cell Seeding: Plate human intestinal epithelial cells (e.g., SK-CO15 line) in appropriate culture vessels and grow to ~80% confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Fatty Acid Preparation: Prepare a 5 mM stock solution of myristate (C14:0) by dissolving it in ethanol. For the working solution, complex the myristate with fatty-acid-free Bovine Serum Albumin (BSA) at a 4:1 molar ratio in serum-free DMEM. A BSA-only solution serves as the vehicle control.

-

Treatment: Starve cells in serum-free DMEM for 2-4 hours prior to treatment.

-

Induction: Replace the starvation medium with the myristate-BSA complex (final concentration, e.g., 500 µM) or the vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO2 before harvesting for downstream analysis.

This protocol provides a general workflow for the accurate quantification of specific ceramide species from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]

-

Lipid Extraction:

-

Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Perform a lipid extraction using a modified Bligh and Dyer method. Briefly, add a 2:1:0.8 mixture of methanol:chloroform:water to the cell pellet.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Spike the sample with a non-naturally occurring internal standard (e.g., C17-ceramide) for accurate quantification.[13]

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

LC Separation:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a reverse-phase C8 or C18 column.[13]

-

Separate the lipid species using a gradient elution, for example, with a mobile phase consisting of water with 0.2% formic acid (A) and an acetonitrile/isopropanol mixture with 0.2% formic acid (B).[13]

-

-

MS/MS Detection:

-

Introduce the column effluent into a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source in positive mode.[13]

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for C14-ceramide and the internal standard. The collision-induced fragmentation of ceramides characteristically produces a fragment at m/z 264.[14]

-

-

Quantification:

-

Construct a calibration curve using pure C14-ceramide standards of known concentrations.

-

Calculate the concentration of C14-ceramide in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[13]

-

This protocol describes the measurement of effector caspase activity, a hallmark of apoptosis, adapted from studies on glutamate-induced cell death.[10]

-

Cell Lysis: Harvest treated and control cells and lyse them in a buffer containing non-denaturing detergents (e.g., CHAPS) to release cytosolic proteins while preserving enzyme activity.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.

-

Caspase-3/7 Assay:

-

Pipette an equal amount of protein (e.g., 10-20 µg) from each sample into a 96-well microplate.

-

Add a reaction buffer containing a specific fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

-

Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360/460 nm for AMC).

-

Data Analysis: Express caspase activity as the fold change in fluorescence relative to the untreated control group.

Conclusion

C14-ceramide is a specific and potent lipid mediator that plays a crucial role in the initiation of apoptosis, primarily through the induction of the ER stress pathway. Its synthesis by CerS5 and CerS6 represents a critical control point in determining cell fate in response to various stressors.[4][7] The methodologies outlined in this guide—from targeted lipidomics using LC-MS/MS to functional assays for apoptosis—are essential tools for researchers and drug development professionals. A deeper understanding of the C14-ceramide signaling cascade offers promising opportunities for the development of novel therapeutic strategies that target sphingolipid metabolism to modulate cell death in diseases such as cancer and inflammatory conditions.[3][6]

References

- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca(2+) homeostasis in human adenoid cystic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developmentally Regulated Ceramide Synthase 6 Increases Mitochondrial Ca2+ Loading Capacity and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Exploring C14 Ceramide's Interaction with Cellular Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interactions between N-myristoyl-D-erythro-sphingosine (C14 ceramide) and cellular proteins. This compound, a bioactive sphingolipid, plays a pivotal role in regulating critical cellular processes, including apoptosis and autophagy. Understanding its molecular interactions is crucial for developing novel therapeutic strategies targeting these pathways. This document outlines the key protein targets of this compound, presents quantitative interaction data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Quantitative Data on this compound-Protein Interactions

The direct binding of this compound to specific protein targets modulates their activity and initiates downstream signaling cascades. While comprehensive quantitative data for this compound remains an active area of research, the following tables summarize known interactions and provide context from closely related ceramide species.

| Target Protein | Interacting Ceramide | Method | Affinity (Kd) / Potency (EC50/IC50) | Cellular Process | Reference |

| Protein Phosphatase 2A (PP2A) | C18-ceramide (high affinity), C14-ceramide (lower affinity) | In vitro binding assay | Not specified for C14 | Apoptosis, Cell Cycle | [1] |

| Bax/Bak | Long-chain ceramides | Co-immunoprecipitation | Not specified | Apoptosis | [2] |

| Beclin-1 | Long-chain ceramides | Co-immunoprecipitation | Not specified | Autophagy | [3] |

| Translocating chain-associated membrane protein 1/2 (TRAM1/2) | Short-chain ceramide analog (pac-C7-Cer) | Photo-affinity labeling | Not specified | Protein Translocation | [4] |

Note: Data for this compound is often extrapolated from studies on general "long-chain" or other specific ceramide species. Further research is needed to quantify the precise binding kinetics of this compound with its protein partners.

Key Signaling Pathways Involving this compound

This compound is a key signaling molecule in the induction of apoptosis and autophagy. Its interactions with regulatory proteins in these pathways can determine cell fate.

This compound-Mediated Apoptosis

This compound can induce apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate anti-apoptotic proteins like Bcl-2, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Caption: this compound-Mediated Apoptotic Signaling Pathway.

This compound-Induced Autophagy

This compound can also trigger autophagy, a cellular degradation process. One proposed mechanism involves the dissociation of the Beclin-1/Bcl-2 complex. By promoting the inactivation of Bcl-2, this compound can free Beclin-1 to initiate the formation of the autophagosome.

Caption: this compound's Role in the Induction of Autophagy.

Experimental Protocols

To facilitate further research into this compound-protein interactions, this section provides detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify this compound-Binding Proteins

This protocol describes the isolation of a protein of interest along with its binding partners, which can include this compound.

Materials:

-

Cells of interest

-

This compound (or a cell-permeable analog)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to the protein of interest

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice.

-

Pre-clearing: Incubate the cell lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the protein of interest.

-

Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Pellet the beads and wash several times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using Elution Buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against a potential interacting partner or by mass spectrometry for unbiased identification.

Caption: Workflow for Co-Immunoprecipitation Experiment.

Photo-Affinity Labeling for Direct Identification of this compound-Binding Proteins

This technique utilizes a photo-activatable and clickable this compound analog to covalently crosslink to its direct binding partners upon UV irradiation.

Materials:

-

Photo-activatable and clickable this compound analog (e.g., pac-C14-Cer)

-

Cells of interest or purified protein

-

UV light source (365 nm)

-

Click chemistry reagents (e.g., biotin-azide or fluorescent-azide)

-

Streptavidin beads (for biotinylated proteins)

-

SDS-PAGE and Western blotting or mass spectrometry reagents

Procedure:

-

Incubation: Incubate cells or purified protein with the photo-activatable this compound analog.

-

UV Crosslinking: Expose the sample to UV light to induce covalent crosslinking between the ceramide analog and its binding partners.

-

Cell Lysis (for cellular experiments): Lyse the cells to release the crosslinked protein complexes.

-

Click Chemistry: Perform a click reaction to attach a reporter tag (biotin or a fluorophore) to the alkyne group of the ceramide analog.

-

Enrichment/Detection:

-

Biotinylated proteins: Enrich using streptavidin beads, followed by elution and analysis by Western blot or mass spectrometry.

-

Fluorescently labeled proteins: Detect directly by in-gel fluorescence or microscopy.

-

-

Identification: Identify the labeled proteins by mass spectrometry.

Caption: Experimental Workflow for Photo-Affinity Labeling.

Conclusion

This compound is a critical lipid second messenger that directly interacts with a variety of cellular proteins to regulate fundamental processes like apoptosis and autophagy. The methodologies and pathway diagrams presented in this guide offer a framework for researchers to further investigate these interactions. Elucidating the precise molecular mechanisms and quantitative binding parameters of this compound will undoubtedly pave the way for the development of targeted therapeutics for a range of diseases, including cancer and neurodegenerative disorders.

References

- 1. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BCL-2 Protein BAK Is Required for Long-chain Ceramide Generation during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Identification of TRAMs as sphingolipid-binding proteins using a photoactivatable and clickable short-chain ceramide analog - PMC [pmc.ncbi.nlm.nih.gov]

C14 Ceramide: A Potential Biomarker in Cardiometabolic and Other Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, have emerged from their structural role in cell membranes to become recognized as critical bioactive molecules involved in a myriad of cellular processes. Among the various ceramide species, C14 ceramide (N-myristoyl-sphingosine) is gaining significant attention as a potential biomarker for a range of pathological conditions, most notably metabolic diseases such as insulin (B600854) resistance and type 2 diabetes, as well as cardiovascular disease. This technical guide provides a comprehensive overview of the role of this compound in disease, detailing its association with various pathologies, the signaling pathways it modulates, and the experimental protocols for its quantification and the assessment of related enzymatic activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target ceramide-mediated disease processes.

This compound and its Association with Disease

This compound is synthesized through the de novo pathway, primarily by the action of ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6), which utilize myristoyl-CoA as a substrate.[1][2] Elevated levels of this compound have been consistently reported in various disease states, suggesting its potential as a diagnostic or prognostic biomarker.

Metabolic Diseases

In the context of metabolic disorders, this compound has been strongly implicated in the pathogenesis of insulin resistance.[3][4] Studies have shown that obese individuals and patients with type 2 diabetes exhibit increased plasma concentrations of this compound.[5][6] This elevation is believed to contribute to the impairment of insulin signaling in key metabolic tissues such as skeletal muscle, liver, and adipose tissue.[4] Exercise training, known to improve insulin sensitivity, has been shown to reduce plasma C14:0 ceramide levels in obese individuals and those with type 2 diabetes.[5]

Cardiovascular Disease

The role of this compound extends to cardiovascular pathologies.[7][8] Increased levels of this compound have been observed in cardiac tissue in animal models of diabetic cardiomyopathy.[8] Furthermore, plasma levels of specific ceramides, including C14:0, are being investigated as predictive biomarkers for major adverse cardiovascular events.[9][10][11] One study identified a plasma signature of 11 ceramides, including C14:0, that was predictive of major adverse cardiovascular events in patients with acute myocardial infarction.[9] However, another recent study found that a higher plasma concentration of C14.0 was notably present in a group of diabetic patients without microvascular disease, suggesting a complex role that may depend on the specific patient population and disease context.[2][12][13]

Other Diseases

Emerging evidence suggests the involvement of this compound in other conditions. For instance, elevated levels of C14-ceramide have been linked to inflammatory bowel disease by inducing chronic endoplasmic reticulum (ER) stress.[14] In the context of cancer, the p53 tumor suppressor has been shown to induce the accumulation of C14 and C16 ceramides, which can lead to antiproliferative effects like growth arrest or apoptosis.[6][15]

Quantitative Data on this compound Levels in Disease

The following tables summarize quantitative data from various studies, highlighting the differences in this compound levels between healthy controls and individuals with specific diseases.

Table 1: Plasma C14:0 Ceramide Levels in Metabolic Diseases

| Disease State | Patient Group | C14:0 Ceramide Concentration (Mean ± SEM/SD) | Control Group | C14:0 Ceramide Concentration (Mean ± SEM/SD) | Fold Change/Significance | Reference |

| Obesity and Type 2 Diabetes | Obese NGT and T2D | Baseline levels elevated compared to lean controls | Lean Healthy Controls | Not specified in abstract | Exercise intervention significantly reduced C14:0 levels (P<0.05) | [5] |

| Obesity | Obese non-diabetic | Elevated levels | Lean non-diabetic | Not specified | Significant increase | [6] |

| Type 2 Diabetes in Women | T2D Females | Significantly elevated | NGT Females | Not specified | p < 0.05 | [16] |

NGT: Normal Glucose Tolerance, T2D: Type 2 Diabetes. Data is often presented as relative changes or within the context of multiple ceramide species.

Table 2: this compound in Cardiovascular Disease Contexts

| Condition | Tissue/Fluid | Observation | Significance | Reference |

| Diabetic Cardiomyopathy (mice) | Cardiac Tissue | Higher levels in mice on a milk fat-based high-fat diet | Associated with faster development of cardiac dysfunction | [8] |

| Acute Myocardial Infarction | Plasma | Part of a 12-ceramide signature predictive of MACCE | Predictive of 12-month cardiovascular death, MI, and stroke | [9] |

| Diabetes without Microvascular Disease | Plasma | Notably higher concentration | p < 0.001 | [2][12][13] |

| Heart Failure | Serum | Increased after myocardial unloading and improvement of LV function | Suggests a dynamic regulation in response to cardiac function changes | [9] |

MACCE: Major Adverse Cardiovascular and Cerebrovascular Events, MI: Myocardial Infarction, LV: Left Ventricular.

Signaling Pathways Involving this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily impacting insulin signaling and cellular stress responses.

Ceramide De Novo Synthesis Pathway

The synthesis of this compound begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[17] Through a series of enzymatic steps, this leads to the formation of a sphingoid base, which is then acylated by CerS5 or CerS6 with myristoyl-CoA to form C14-dihydroceramide.[1][2] A final desaturation step produces this compound.[18]

Figure 1. De novo synthesis pathway of this compound.

Inhibition of Insulin Signaling

This compound contributes to insulin resistance by interfering with the canonical insulin signaling cascade. One of the primary mechanisms involves the activation of protein phosphatase 2A (PP2A).[4][19] Activated PP2A can dephosphorylate and inactivate Akt/PKB, a crucial kinase downstream of the insulin receptor that is responsible for mediating most of insulin's metabolic effects, including glucose uptake.[4][20]

Another mechanism involves the activation of atypical protein kinase C zeta (PKCζ).[4][21] Ceramide can recruit and activate PKCζ, which can then phosphorylate and inhibit Akt, further dampening the insulin signal.[21][22][23]

Figure 2. This compound-mediated inhibition of insulin signaling.

Experimental Protocols

Accurate quantification of this compound and assessment of related enzyme activities are crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a general workflow for the quantification of this compound from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Lipid Extraction

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 10-50 µL of plasma, add a known amount of an appropriate internal standard (e.g., C17:0 ceramide).

-

Solvent Extraction (Methanol/MTBE Method):

-

Add 400 µL of ice-cold methanol (B129727) to the plasma sample.

-

Add 500 µL of methyl-tert-butyl ether (MTBE).

-

Vortex for 10 seconds and sonicate for 1 hour.

-

Induce phase separation by adding 500 µL of water.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the upper organic phase containing the lipids.[24]

-

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/toluene 9:1, v/v).[1]

Figure 3. Workflow for lipid extraction from plasma.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Acetonitrile:water (3:2, v/v) with 10 mM ammonium (B1175870) formate (B1220265).

-

Mobile Phase B: Isopropanol:acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[25]

-

Gradient: A suitable gradient to separate this compound from other lipid species.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Quantification: Create a standard curve using known concentrations of this compound. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Ceramide Synthase (CerS) Activity Assay

This protocol describes a fluorescent assay to measure the activity of ceramide synthases, which can be adapted to specifically assess the synthesis of this compound.

4.2.1. Preparation of Cell/Tissue Homogenates

-

Homogenize cells or tissues in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT) containing protease inhibitors.

-

Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

4.2.2. In Vitro Reaction

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing:

-

20 mM HEPES, pH 7.4

-

25 mM KCl

-

2 mM MgCl2

-

0.5 mM DTT

-

0.1% (w/v) fatty acid-free BSA

-

10 µM NBD-sphinganine (fluorescent substrate)

-

50 µM Myristoyl-CoA (for this compound synthesis)

-

-

Initiate Reaction: Add 50 µg of homogenate protein to the reaction mixture to a final volume of 100 µL.

-

Incubation: Incubate with shaking at 37°C for 30-120 minutes.

-

Terminate Reaction: Stop the reaction by adding chloroform:methanol (1:2, v/v).

4.2.3. Lipid Extraction and Analysis

-

Perform lipid extraction as described in section 4.1.1.

-

Separate the fluorescently labeled substrate (NBD-sphinganine) from the product (NBD-C14-dihydroceramide) using either Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[12][27][28]

-

Quantify the fluorescent product to determine CerS activity.

Conclusion and Future Perspectives

This compound is a promising biomarker that is increasingly implicated in the pathophysiology of metabolic and cardiovascular diseases. Its elevated levels in these conditions and its direct involvement in key signaling pathways, such as insulin signaling, underscore its potential clinical utility. The methodologies for its quantification are well-established, allowing for its reliable measurement in research and clinical settings.

Future research should focus on large-scale clinical validation of this compound as a predictive biomarker for disease risk and progression. Furthermore, elucidating the specific roles of CerS5 and CerS6 in different tissues and disease states could pave the way for the development of targeted therapeutic strategies aimed at modulating this compound levels for the treatment of metabolic and cardiovascular disorders. The continued investigation of this compound and its associated pathways holds significant promise for advancing our understanding of disease mechanisms and for the development of novel diagnostic and therapeutic approaches.

References

- 1. agilent.com [agilent.com]

- 2. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramides and Sphingosino-1-Phosphate in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of ceramide-induced activation of protein phosphatase 2A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 8. researchgate.net [researchgate.net]

- 9. Plasma Ceramides as Prognostic Biomarkers and Their Arterial and Myocardial Tissue Correlates in Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Levels of Ceramides in the Blood Help Predict Cardiovascular Events - American College of Cardiology [acc.org]

- 11. Differences in plasma levels of long chain and very long chain ceramides between African Americans and whites: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avantiresearch.com [avantiresearch.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide Content in Liver Increases Along with Insulin Resistance in Obese Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Sustained Action of Ceramide on the Insulin Signaling Pathway in Muscle Cells: IMPLICATION OF THE DOUBLE-STRANDED RNA-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Intracellular ceramide synthesis and protein kinase Cζ activation play an essential role in palmitate-induced insulin resistance in rat L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 25. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 26. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Dichotomy: A Technical Guide to In Vitro and In Vivo Functions of C14 Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are central players in a multitude of cellular processes, acting as critical signaling molecules in the regulation of cell growth, differentiation, senescence, and programmed cell death. The biological activity of ceramides is profoundly influenced by the length of their N-acyl chain, with C14 ceramide (N-myristoyl-D-erythro-sphingosine) emerging as a key regulator of cellular fate. Synthesized predominantly by ceramide synthases 5 and 6 (CerS5 and CerS6), this compound has been implicated in the induction of both apoptosis and autophagy, positioning it as a molecule of significant interest in cancer biology and drug development. This technical guide provides a comprehensive comparison of in vitro and in vivo studies on this compound function, offering researchers a detailed overview of its mechanisms of action, experimental methodologies, and therapeutic potential.

I. This compound: In Vitro Functional Analysis

In vitro studies using cultured cell lines have been instrumental in elucidating the direct cellular effects of this compound. These studies often utilize cell-permeable short-chain ceramide analogs, such as C6 ceramide, to mimic the effects of endogenous long-chain ceramides.

Induction of Apoptosis

Elevated levels of this compound have been consistently shown to trigger apoptosis in various cancer cell lines. The pro-apoptotic effects are mediated through multiple pathways, including the activation of caspases and alterations in mitochondrial function.

Quantitative Data Summary: this compound and Apoptosis In Vitro

| Cell Line | Ceramide Analog | Concentration (µM) | Effect | % Apoptotic Cells / Fold Increase in Caspase Activity | Reference |

| Human Colon Cancer Cells | C6-Ceramide | 10 | Inhibition of cell growth | IC50 ≈ 32.7 µM (in DMSO) | [1] |

| Canine Mammary Cancer (CHMp) | C6-Ceramide | 10 | Inhibition of cell viability | Significant decrease | [2] |

| Non-small cell lung cancer | Ceramide | 10 | Increased apoptosis | Significant increase in apoptotic rate and caspase-3 activity | [3] |

| Rice Protoplasts | C6-Ceramide | 50 | Increased cell death | ~4-fold increase in caspase-3-like activity | [4] |

| Hypoxic PC12 cells | C2-Ceramide | N/A | Caspase-3 activation | Significant increase | [5] |

Modulation of Autophagy and Mitophagy

This compound is also a potent inducer of autophagy, a cellular self-digestion process that can either promote cell survival or lead to autophagic cell death. A specialized form of autophagy, mitophagy, involves the selective degradation of mitochondria and is a key mechanism by which this compound can exert its cytotoxic effects.

Quantitative Data Summary: this compound and Autophagy/Mitophagy In Vitro

| Cell Line | Ceramide Species/Modulator | Effect | Key Findings | Reference |

| SMS-KCNR Neuroblastoma | CerS2 downregulation (increases C14/C16-ceramide) | Induction of autophagy | ~3-fold increase in C14/C16-ceramide; Increased LC3-II levels | [6] |

| Aging T cells | Endogenous C14/C16 ceramide | Increased mitophagy | Elevated this compound accumulation in mitochondria | [7] |

| Murine Lymphoid WR19L cells | Amino acid deprivation | Ceramide accumulation at phagophores | Promotes LC3 lipidation and autophagy | [8] |

II. This compound: In Vivo Functional Analysis

In vivo studies, primarily utilizing genetically engineered mouse models and xenografts, are crucial for understanding the physiological and therapeutic relevance of this compound in a whole-organism context.

Tumor Growth Inhibition

The pro-apoptotic and pro-autophagic effects of ceramides observed in vitro translate to significant anti-tumor activity in vivo. Delivery of ceramides, often encapsulated in nanoliposomes to improve solubility and bioavailability, has been shown to suppress tumor growth in various cancer models.

Quantitative Data Summary: this compound and Tumor Growth In Vivo

| Animal Model | Cancer Type | Treatment | Effect on Tumor Growth | Reference |

| Nude mice xenograft | Canine Mammary Cancer (CHMp) | C6 ceramide (60 mg/kg) | Significant decrease in tumor weight, comparable to cisplatin | [2] |

| NOD/SCID mice xenograft | Head and Neck Squamous Cell Carcinoma (SCCKN) | Dietary glucosylceramides (increases ceramide) | Significant decrease in tumor growth | [9] |

| Advanced solid tumors (Human Phase I trial) | Various | Ceramide nanoliposomes (CNL) | Prolonged stable disease in one pancreatic cancer patient | [10][11][12][13] |

Role in Metabolic Regulation

Beyond cancer, in vivo studies have highlighted the role of ceramides, including those with C14 acyl chains, in metabolic diseases. Depletion of ceramide synthesis in thermogenic adipocytes has been shown to improve glucose homeostasis and protect against diet-induced obesity in mouse models[14].

III. Experimental Protocols

In Vitro: this compound Treatment of Cancer Cell Lines

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., non-small cell lung cancer lines)

-

Complete culture medium

-

C2-ceramide (or other cell-permeable ceramide analog)

-

Vehicle control (e.g., DMSO)

-

96-well plates

-

MTT or similar viability assay kit

-

Flow cytometer for apoptosis analysis (e.g., Annexin V/PI staining)

-

Caspase activity assay kit

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: After 24 hours, treat cells with varying concentrations of C2-ceramide (e.g., 0-50 µM). Include a vehicle-only control.

-

Incubation: Incubate cells for a predetermined time course (e.g., 24, 48, 72 hours).

-

Viability Assay: Assess cell viability using the MTT assay according to the manufacturer's instructions.

-

Apoptosis Analysis: For apoptosis quantification, treat cells in larger plates and harvest for Annexin V/PI staining and flow cytometry analysis.

-

Caspase Activity: Measure caspase-3/7 activity using a luminometric or fluorometric assay kit.

In Vivo: Liposomal Ceramide Delivery in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line for xenograft implantation

-

Ceramide nanoliposomes (CNL) or a custom formulation containing a this compound analog

-

Control liposomes (without ceramide)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Xenograft Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

-

Treatment Administration: Once tumors are established, randomize mice into treatment and control groups. Administer CNL (e.g., 60 mg/kg) and control liposomes via intravenous injection at a predetermined schedule (e.g., twice weekly).

-

Tumor and Body Weight Measurement: Continue to monitor tumor volume and mouse body weight throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

IV. Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Workflow for In Vitro this compound Study

Caption: Workflow for assessing the in vitro effects of this compound.

Experimental Workflow for In Vivo this compound Study

Caption: Workflow for evaluating the in vivo efficacy of this compound.

V. Conclusion

The collective evidence from both in vitro and in vivo studies strongly supports the role of this compound as a critical regulator of cell fate, with significant implications for cancer therapy. In vitro experiments have been pivotal in dissecting the molecular mechanisms through which this compound induces apoptosis and autophagy. In vivo studies have validated these findings in a more complex biological context, demonstrating the potential of this compound-based therapies to inhibit tumor growth. The use of nanoliposomal formulations has been a key advancement in overcoming the challenges of ceramide delivery in vivo.

Future research should focus on further elucidating the specific downstream targets of this compound and exploring its synergistic potential with existing chemotherapeutic agents. A deeper understanding of the context-dependent roles of this compound in different cancer types will be crucial for the development of targeted and effective therapeutic strategies. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and harness its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aging-dependent mitochondrial dysfunction mediated by ceramide signaling inhibits antitumor T cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phagophore Ceramide Promotes LC3 Lipidation and Autophagy in T-Lymphoid Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A phase I study of the ceramide nanoliposome in patients with advanced solid tumors | springermedizin.de [springermedizin.de]

- 11. A phase I study of the ceramide nanoliposome in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A phase I study of the ceramide nanoliposome in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. internalmedicineiowa.org [internalmedicineiowa.org]

The Role of C14 Ceramide in the Formation of Lipid Rafts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491), a class of sphingolipids, are critical regulators of cell membrane architecture and function. Their acyl chain length is a key determinant of their biophysical properties and their impact on the formation and stability of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. This technical guide focuses on the specific role of C14 ceramide (myristoyl-ceramide), a medium-chain ceramide, in the formation of these lipid rafts. We will delve into its biophysical effects on membrane organization, its involvement in key signaling pathways, and provide detailed experimental protocols for its study.